BenchChemオンラインストアへようこそ!

[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone

Pain Research In Vivo Pharmacology Cannabinoid Receptor Agonists

The compound [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone, commonly known as JWH-200 or WIN 55,225, is a synthetic cannabinoid from the aminoalkylindole family, first developed by John W. Huffman's group.

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
CAS No. 103610-04-4
Cat. No. B1673187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone
CAS103610-04-4
SynonymsJWH-200;  JWH 200;  JWH200;  WIN 55,225;  WIN-55,225;  WIN55,225;  WIN 55225;  WIN-55225;  WIN55225; 
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2
InChIKeySZWYXJHTNGJPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 9.94 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JWH-200 (WIN 55,225) for Research Procurement: A Standardized Aminoalkylindole Cannabinoid Agonist


The compound [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone, commonly known as JWH-200 or WIN 55,225, is a synthetic cannabinoid from the aminoalkylindole family, first developed by John W. Huffman's group [1]. It acts as a potent agonist at cannabinoid receptors, primarily CB1, with a binding affinity reported in the same range as Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis [2]. This baseline similarity in receptor affinity often leads to its consideration as a proxy for THC-like activity in basic research models.

Why JWH-200 Cannot Be a Drop-in Replacement for JWH-018 or THC in Experimental Pipelines


Despite comparable CB1 binding affinity to Δ9-THC, JWH-200 exhibits a distinct pharmacological profile that precludes simple interchange. The compound demonstrates superior in vivo analgesic efficacy, reported to be around three times that of Δ9-THC, with a less pronounced sedative effect, which is not predicted by its in vitro binding data [1]. Furthermore, compared to high-affinity analogs like JWH-018 (CB1 Ki = 9.5 nM), JWH-200 is a significantly weaker binder, yet it shows strong cytotoxic potential in hepatic models, on par with A-796260 but distinct from indazole carboxamide synthetic cannabinoids [2]. These divergent characteristics across efficacy, toxicity, and metabolism underscore that functional outcomes cannot be inferred from receptor binding alone, making chemical-class-based substitution a significant risk for experimental reproducibility.

Quantitative Differentiation Guide for Procuring JWH-200 Relative to Key Comparators


JWH-200 Demonstrates 3-Fold Higher In Vivo Antinociceptive Potency Than Δ9-THC

Despite binding to the CB1 receptor with a Ki of 42 nM, similar to Δ9-THC (Ki ≈ 40.7 nM), JWH-200 demonstrates significantly greater functional efficacy in vivo [1]. In rodent models of acute pain, its analgesic potency is reported to be approximately three times that of Δ9-THC, while concurrently producing a less pronounced sedative effect [2]. This disconnect between in vitro binding and in vivo efficacy suggests favorable pharmacokinetic properties or biased signaling for JWH-200 that are not captured by simple affinity measurements.

Pain Research In Vivo Pharmacology Cannabinoid Receptor Agonists

JWH-200 Exhibits 4.4-Fold Lower CB1 Affinity Than JWH-018 (Ki: 42 nM vs. 9.5 nM)

A side-by-side comparison of binding data reveals a stark difference in CB1 receptor affinity. JWH-200's morpholinoethyl tail group results in a Ki of 42 nM, making it over four times weaker at the CB1 receptor than the pentyl chain analog JWH-018, which has a Ki of 9.5 nM [1]. This lower affinity allows JWH-200 to be used experimentally to probe how ligand-receptor residency time and potency are influenced by structural modifications at the N1 position of the indole core, with implications for differentiating acute receptor activation from sustained signaling.

Cannabinoid Receptor Binding Structure-Activity Relationship (SAR) Receptor Pharmacology

Strong Cytotoxic Potential in HepG2 Cells, Differentiating JWH-200 from Indazole Carboxamide Analogs

In a standardized high-content screening assay using HepG2 hepatocytes, JWH-200 was classified as having a strong cytotoxic potential at 7.81 µM [1]. This potency is markedly different from the indazole carboxamide synthetic cannabinoid 5F-EMB-PINACA, which showed only moderate effects in the same assay [1]. The study identified that this cytotoxicity was associated with a significant reduction in cell count and mitochondrial membrane potential at 125 µM and 1.95 µM, respectively [1]. This differential toxicity profile, linked to the naphthoylindole structural class, is a critical variable for study design.

Hepatotoxicity Drug Safety HepG2 High-Content Screening

A Unique Metabolite Signature for Forensic and Toxicological Differentiation

The metabolism of JWH-200 is distinct from that of other JWH-series compounds. The primary in vivo metabolite is generated by a consecutive morpholine cleavage and oxidation of the remaining side chain to a carboxylic acid [1]. This pathway, mediated by CYP3A4 and CYP3A5, is unique to the morpholinoethyl tail group and contrasts with the typical pentyl side chain hydroxylation of JWH-018 [2]. The specific metabolite has been validated as the best candidate for detecting JWH-200 abuse in urine, offering the longest window of detection [1].

Forensic Toxicology Drug Metabolism LC-MS/MS

High-Value Research and Industrial Application Scenarios for JWH-200


Preclinical Pain Research Models Requiring Dissociation of Analgesia from Sedation

The unique pharmacological profile of JWH-200, which provides 3-fold greater analgesic potency than Δ9-THC with less sedation [1], makes it an indispensable tool for preclinical pain research. In behavioral assays such as the tail-flick test and ring-immobility models, JWH-200 allows for the investigation of cannabinoid-mediated antinociception without the confounding motor-impairing side effects that complicate data interpretation for Δ9-THC [1]. Procurement is justified for studies focused on developing next-generation analgesics with improved therapeutic indices.

In Vitro Hepatotoxicity Screening as a Strong Positive Control

Due to its well-characterized and strong cytotoxic profile in HepG2 cells [2], JWH-200 serves as a reliable positive control compound in high-content hepatotoxicity screening assays. Its classification as causing significant decreases in cell count and mitochondrial membrane potential at low micromolar concentrations [2] provides a benchmark 'strong effect' reference point. This is particularly valuable for pharmaceutical companies screening novel drug candidates for their safety pharmacology profiles, replacing the need for less well-characterized or inconsistently performing positive controls.

Forensic Toxicology Method Development and Validation for Morpholinoethyl Subclass

JWH-200 is a critical reference standard for forensic labs due to its distinct metabolic pathway involving morpholine cleavage, a route that differs fundamentally from the hydroxylation of pentyl chain analogs like JWH-018 [REFS-3, REFS-4]. The identification of the carboxylic acid metabolite as the primary in vivo urinary marker with the longest detection window [3] means that forensic panels cannot use generic methods. Accurately detecting JWH-200 misuse requires specific procurement of the parent compound and its unique metabolites to develop and validate selective and sensitive LC-MS/MS methods [3].

Structure-Activity Relationship (SAR) Studies on Cannabinoid N1-Substitution

Procurement of JWH-200 is essential for SAR studies on synthetic cannabinoids. Its 42 nM CB1 binding affinity is a direct functional consequence of its N1-morpholinoethyl substitution, representing a 4.4-fold decrease in potency compared to the N1-pentyl analog JWH-018 (Ki = 9.5 nM) [5]. This enables chemists and pharmacologists to systematically study how variations in the basicity, steric bulk, and flexibility of the N1 side chain affect receptor binding kinetics, functional activity, and downstream signaling bias, making it a cornerstone compound for any indole-based SAR investigation.

Quote Request

Request a Quote for [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.